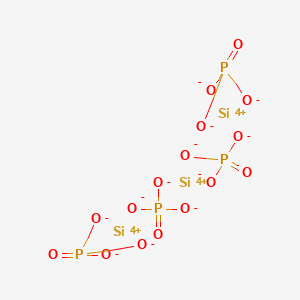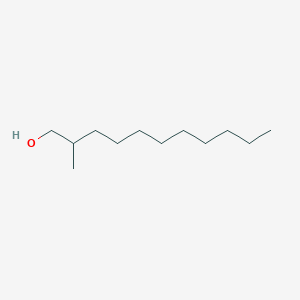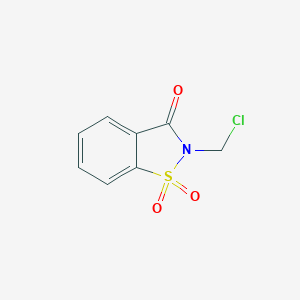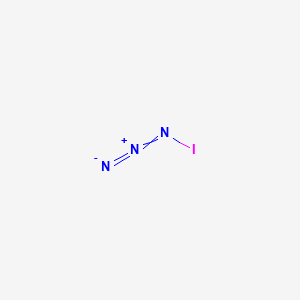
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, also known as SPDP, is a chemical compound commonly used in scientific research. It is a crosslinking agent that is used to link two or more molecules together, and it is particularly useful in the study of protein-protein interactions. In
Wirkmechanismus
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester works by reacting with the amino groups of proteins to form a stable thioether bond. This bond is resistant to denaturation, which allows researchers to study the linked proteins in their native state. The crosslinking of proteins also allows researchers to study the interaction between the linked proteins in greater detail.
Biochemische Und Physiologische Effekte
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells at the concentrations used in most experiments, and it does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in lab experiments is its ability to crosslink proteins in their native state. This allows researchers to study protein-protein interactions in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is also relatively easy to use and can be used in a variety of experimental setups.
One of the limitations of using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is that it can only crosslink proteins that have accessible amino groups. This means that not all proteins can be linked using Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester. Additionally, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester can sometimes lead to the formation of non-specific crosslinks, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in scientific research. One area of interest is the development of new crosslinking agents that are more specific and have fewer non-specific crosslinking effects. Another area of interest is the use of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester in the study of protein-protein interactions in living cells, which would allow researchers to study these interactions in their natural environment.
Conclusion
In conclusion, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is a valuable crosslinking agent that is widely used in scientific research. Its ability to crosslink proteins in their native state allows researchers to study protein-protein interactions in greater detail. While there are limitations to its use, Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester remains an important tool in the study of protein-protein interactions and cell signaling pathways.
Synthesemethoden
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is synthesized by reacting 2,5-dichloro-4-nitrophenyl ester with thiocyanic acid in the presence of a base. This reaction results in the formation of Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester is widely used in scientific research as a crosslinking agent. It is particularly useful in the study of protein-protein interactions, where it can be used to link two or more proteins together. This allows researchers to study the structure and function of these proteins in greater detail. Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester has also been used in the study of cell signaling pathways, where it can be used to link signaling molecules together.
Eigenschaften
CAS-Nummer |
14664-96-1 |
|---|---|
Produktname |
Thiocyanic acid, 2,5-dichloro-4-(2-iodoacetamido)phenyl ester |
Molekularformel |
C9H5Cl2IN2OS |
Molekulargewicht |
387.02 g/mol |
IUPAC-Name |
[2,5-dichloro-4-[(2-iodoacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl2IN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15) |
InChI-Schlüssel |
YKTRVOONKYSFDP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CI |
Andere CAS-Nummern |
14664-96-1 |
Synonyme |
2,5-Dichloro-4-(2-iodoacetylamino)phenyl thiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















